molecular formula C18H15NO4 B1259128 3-(5-Benzyloxyindol-3-yl)pyruvic acid

3-(5-Benzyloxyindol-3-yl)pyruvic acid

Cat. No. B1259128
M. Wt: 309.3 g/mol
InChI Key: JBEYDEWBSPTABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-benzyloxyindol-3-yl)pyruvic acid is a pyruvic acid having a 5-benzyloxyindol-3-yl group at the 3-position. It derives from a pyruvic acid. It is a conjugate acid of a 3-(5-benzyloxyindol-3-yl)pyruvate.

Scientific Research Applications

Inhibitor Development

3-(5-Benzyloxyindol-3-yl)pyruvic acid and similar compounds are explored for their potential as enzyme inhibitors. For example, a derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, has shown promising results as a potent and selective inhibitor of 5-lipoxygenase-activating protein, which plays a crucial role in leukotriene synthesis. This compound was efficacious in a murine model of allergen-induced asthma and completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Chemical Synthesis and Reactivity Studies

Studies have focused on the reactivity of related compounds, offering insights into potential applications of 3-(5-Benzyloxyindol-3-yl)pyruvic acid in chemical synthesis. Research on benzothiazolyl derivatives, for instance, has highlighted their decarboxylation properties under specific conditions, which is crucial for designing synthetic pathways in organic chemistry (Baudet & Otten, 1970).

Multicomponent Heterocyclization

Studies on the multicomponent heterocyclizations involving salicylic aldehydes, 5-aminopyrazoles, and pyruvic acids have been conducted. These investigations have revealed methods to control the selectivity of such heterocyclizations, potentially applicable to 3-(5-Benzyloxyindol-3-yl)pyruvic acid. These reactions have implications in the synthesis of various organic compounds with possible pharmaceutical applications (Murlykina et al., 2013).

Spectrophotometric Determination

Research into the acid-base properties of related compounds using spectrophotometric methods can be extended to understand the properties of 3-(5-Benzyloxyindol-3-yl)pyruvic acid. Such studies are fundamental in determining the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Azimi et al., 2008).

Antibacterial Activity

Compounds structurally related to 3-(5-Benzyloxyindol-3-yl)pyruvic acid have been synthesized and evaluated for their antibacterial activity. For example, derivatives of benzoylpyruvic acid have shown potential in this regard, indicating a possible area of application for similar compounds in antimicrobial research (Gein et al., 2006).

Photophysical Properties

Research into lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which share structural similarities with 3-(5-Benzyloxyindol-3-yl)pyruvic acid, reveals insights into their photophysical properties. Such studies are important for understanding the potential applications of these compounds in materials science, especially in the development of luminescent materials (Sivakumar et al., 2011).

properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H15NO4/c20-17(18(21)22)8-13-10-19-16-7-6-14(9-15(13)16)23-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H,21,22)

InChI Key

JBEYDEWBSPTABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 2
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 3
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 4
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 5
3-(5-Benzyloxyindol-3-yl)pyruvic acid
Reactant of Route 6
3-(5-Benzyloxyindol-3-yl)pyruvic acid

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